molecular formula C21H19N3O3S B3198587 (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone CAS No. 1015868-04-8

(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone

Cat. No. B3198587
CAS RN: 1015868-04-8
M. Wt: 393.5 g/mol
InChI Key: JIBNVJPUFCFXBU-UHFFFAOYSA-N
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Description

The compound (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone is a complex organic molecule. It is a derivative of pyrazole, which is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in various fields, including their use as ligands in metal complexes .


Synthesis Analysis

The synthesis of similar pyrazole-based compounds has been reported in the literature. For instance, a study describes the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reports the preparation of a related compound through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is typically characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal . The exact molecular structure of the compound would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Pyrazole-based compounds are known to exhibit catalytic properties in various chemical reactions. For example, they have been found to show excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The exact chemical reactions involving the specific compound (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone would need to be investigated further.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial activity against Gram-positive microorganisms . This suggests the possible existence of Gram-positive bacteria-selective targets for compounds bearing a 3,5-dimethyl-1H-pyrazole moiety .

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , have demonstrated potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same compound has also shown promising antimalarial activity. Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Anti-tubercular Potential

Some derivatives of the compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Antioxidant Properties

Imidazole, a moiety present in the compound, is known for its antioxidant properties . This makes the compound potentially useful in combating oxidative stress-related diseases.

Anti-inflammatory Properties

Imidazole derivatives also exhibit anti-inflammatory properties , suggesting potential applications in the treatment of inflammatory diseases.

Antitumor Activity

The compound’s imidazole moiety is known to exhibit antitumor activities , indicating potential applications in cancer treatment.

Antidiabetic Properties

Imidazole derivatives have been reported to show antidiabetic activities , suggesting potential use in the management of diabetes.

Mechanism of Action

The mechanism of action of pyrazole-based compounds often involves their ability to coordinate with metal ions. This property makes them useful as precursors for the development of metalloenzymes . The specific mechanism of action of the compound would likely depend on its exact molecular structure and the context in which it is used.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-13-15(2)24(22-14)21(25)20-19(16-9-5-4-6-10-16)17-11-7-8-12-18(17)28(26,27)23(20)3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBNVJPUFCFXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
Reactant of Route 2
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
Reactant of Route 3
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
Reactant of Route 4
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
Reactant of Route 5
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
Reactant of Route 6
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone

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